molecular formula C11H11ClO5 B1303184 Dimethyl 2-(4-chlorophenoxy)malonate CAS No. 338400-09-2

Dimethyl 2-(4-chlorophenoxy)malonate

Cat. No.: B1303184
CAS No.: 338400-09-2
M. Wt: 258.65 g/mol
InChI Key: QAZOUQVJXMWOAE-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chlorophenoxy)malonate is an organic compound with the molecular formula C11H11ClO5 It is a derivative of malonic acid, where two ester groups are attached to the malonate core, and a 4-chlorophenoxy group is substituted at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(4-chlorophenoxy)malonate can be synthesized through the reaction of dimethyl malonate with 4-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran. The general reaction scheme is as follows:

Dimethyl malonate+4-chlorophenolBase, SolventDimethyl 2-(4-chlorophenoxy)malonate\text{Dimethyl malonate} + \text{4-chlorophenol} \xrightarrow{\text{Base, Solvent}} \text{this compound} Dimethyl malonate+4-chlorophenolBase, Solvent​Dimethyl 2-(4-chlorophenoxy)malonate

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.

    Hydrolysis Products: The hydrolysis of this compound yields 2-(4-chlorophenoxy)malonic acid.

Scientific Research Applications

Dimethyl 2-(4-chlorophenoxy)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(4-chlorophenoxy)malonate involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to adenosine receptors through steric interactions and hydrogen bonding, influencing cellular signaling pathways . The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid without the chlorophenoxy group.

    Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.

    Methyl 2-(4-chlorophenoxy)acetate: Contains a similar chlorophenoxy group but attached to an acetate rather than a malonate core.

Uniqueness: Dimethyl 2-(4-chlorophenoxy)malonate is unique due to the presence of both ester groups and the 4-chlorophenoxy substituent, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

dimethyl 2-(4-chlorophenoxy)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-5-3-7(12)4-6-8/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZOUQVJXMWOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251520
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338400-09-2
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338400-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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